molecular formula C36H62O3 B13954204 (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate

(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate

Cat. No.: B13954204
M. Wt: 542.9 g/mol
InChI Key: AUDCURYXLLEBIY-JSVNQTOKSA-N
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Description

CHOLEST-5-EN-3-YL OCTYL CARBONATE: is a cholesterol derivative, specifically a carbonate ester formed from cholesterol and octanol. Cholesterol, known chemically as cholest-5-en-3β-ol, is a vital lipid molecule found in animal cell membranes. The compound CHOLEST-5-EN-3-YL OCTYL CARBONATE is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CHOLEST-5-EN-3-YL OCTYL CARBONATE typically involves the reaction of cholesterol with octanol in the presence of a carbonate source. One common method is the reaction of cholesterol with octyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester .

Industrial Production Methods: Industrial production of CHOLEST-5-EN-3-YL OCTYL CARBONATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: CHOLEST-5-EN-3-YL OCTYL CARBONATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

CHOLEST-5-EN-3-YL OCTYL CARBONATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CHOLEST-5-EN-3-YL OCTYL CARBONATE involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane dynamics and cellular signaling .

Comparison with Similar Compounds

    Cholesteryl Oleyl Carbonate: Another carbonate ester of cholesterol, used in liquid crystal displays and cosmetics.

    Cholesteryl Nonanoate: Used in thermochromic liquid crystals.

    Cholesteryl Benzoate: Known for its liquid crystalline properties

Uniqueness: CHOLEST-5-EN-3-YL OCTYL CARBONATE is unique due to its specific combination of cholesterol and octanol, which imparts distinct chemical and physical properties. Its ability to integrate into cell membranes and influence their properties makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C36H62O3

Molecular Weight

542.9 g/mol

IUPAC Name

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate

InChI

InChI=1S/C36H62O3/c1-7-8-9-10-11-12-24-38-34(37)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3/t27-,29?,30+,31-,32+,33+,35+,36-/m1/s1

InChI Key

AUDCURYXLLEBIY-JSVNQTOKSA-N

Isomeric SMILES

CCCCCCCCOC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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